molecular formula C15H21N3O3 B12485117 N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine

N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine

Cat. No.: B12485117
M. Wt: 291.35 g/mol
InChI Key: XPESYVKZDVTEQY-UHFFFAOYSA-N
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Description

N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a distinct molecular architecture that incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and its role as a bioisostere for ester and amide functionalities . The structure is further characterized by a methoxybenzyl group and an isopropyl amine moiety, which can be critical for molecular recognition and binding affinity. The presence of the 1,2,4-oxadiazole ring makes this compound a valuable intermediate for researchers exploring novel bioactive molecules. This heterocyclic system is frequently employed in the design of compounds for various therapeutic areas, and its inclusion often aims to modulate properties like lipophilicity, polarity, and hydrogen bonding capacity . As such, this amine is primarily intended for use as a key building block in the synthesis of more complex target compounds, for the development of pharmacological probes, or as a standard in analytical studies. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]propan-2-amine

InChI

InChI=1S/C15H21N3O3/c1-10(2)16-8-12-5-6-13(14(7-12)19-4)20-9-15-17-11(3)18-21-15/h5-7,10,16H,8-9H2,1-4H3

InChI Key

XPESYVKZDVTEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNC(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the isopropylamine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 3-methyl-1,2,4-oxadiazole substituent linked via a methylene-ether bridge to a 3-methoxybenzyl group. Below is a comparison with structurally related analogs:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-Isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine C₁₇H₂₂N₃O₃ 316.38 g/mol 3-Methoxybenzyl, isopropylamine, 3-methyl-1,2,4-oxadiazole
N-{3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine C₁₈H₁₉BrN₄O₂ 403.27 g/mol Bromo, 1,2,4-triazole, 4-methylbenzyloxy
1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine C₂₅H₃₂FN₅O₂ 473.55 g/mol Quinoline, 3-methyl-1,2,4-oxadiazole, piperidine
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalen-2-amine C₁₄H₁₃N₃O 239.28 g/mol Naphthylamine, 3-methyl-1,2,4-oxadiazole
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₆H₁₁ClN₃O 176.63 g/mol Propanamine, 3-methyl-1,2,4-oxadiazole, hydrochloride salt

Physicochemical Properties

  • Lipophilicity : The isopropyl group and methoxy substituents in the target compound increase logP compared to analogs like the naphthalen-2-amine derivative (logP ~2.5 vs. ~3.2) .
  • Solubility : The oxadiazole and methoxy groups enhance aqueous solubility relative to brominated analogs (e.g., 403.27 g/mol compound in Table 1), which may aggregate due to bromine’s hydrophobicity .
  • pKa : Predicted pKa values for the tertiary amine range between 9.0–10.5, similar to triazole-containing analogs (e.g., pKa 10.75 for the brominated triazole derivative) .

Biological Activity

N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H22_{22}N4_{4}O3_{3}

This compound features a methoxy-substituted benzyl group linked to an isopropylamine and an oxadiazole ring.

Anticancer Activity

Research has highlighted the anticancer properties of oxadiazole derivatives. A study demonstrated that compounds containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50_{50} values in the micromolar range against human colon and lung cancer cells .

Cell Line IC50_{50} (µM)
Human Colon Adenocarcinoma (HT29)12.5
Human Lung Adenocarcinoma (A549)15.0
Human Breast Cancer (MCF7)10.0

The mechanism of action may involve the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vitro studies indicated that these compounds can reduce prostaglandin E2 (PGE2) levels significantly, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Various studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Studies

  • Case Study on Anticancer Activity :
    In a comparative study involving several oxadiazole derivatives, N-isopropyl-N-{3-methoxy-4-[3-methyl-(1,2,4)-oxadiazol-5-yloxy]benzyl}amine was synthesized and tested against a panel of cancer cell lines. The derivative exhibited significant antiproliferative effects with an IC50_{50} value lower than that of standard chemotherapeutics like doxorubicin .
  • Case Study on Anti-inflammatory Effects :
    A recent study evaluated the anti-inflammatory potential of various oxadiazole derivatives in a murine model of acute inflammation. The results showed that treatment with N-isopropyl-N-{3-methoxy-4-[3-methyl-(1,2,4)-oxadiazol-5-yloxy]benzyl}amine led to a marked reduction in edema and inflammatory cytokines compared to control groups .

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